4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine
Overview
Description
4-([1,1’-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group often imparts unique properties to the compound, such as increased metabolic stability and lipophilicity, making it a valuable target in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of aromatic amines using reagents such as Umemoto’s reagents . This process often requires specific reaction conditions, including the presence of a catalyst and controlled temperature to ensure the efficient incorporation of the trifluoromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aromatic compounds.
Scientific Research Applications
4-([1,1’-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased durability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are known for their unique properties and applications in medicinal chemistry.
Biphenyl derivatives: Compounds with biphenyl structures are widely studied for their chemical and biological activities.
Uniqueness
4-([1,1’-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine stands out due to the combination of the biphenyl structure and the trifluoromethyl group, which imparts unique properties such as increased stability and lipophilicity. This makes it a valuable compound in various fields, from pharmaceuticals to materials science .
Properties
IUPAC Name |
4-(2-phenylphenoxy)-2-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO/c20-19(21,22)16-12-14(10-11-17(16)23)24-18-9-5-4-8-15(18)13-6-2-1-3-7-13/h1-12H,23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFIIBKHMOLIAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC(=C(C=C3)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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